Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Cytotoxicity Selectivity Thymidine Kinase

Select this specific CAS 31383-66-1 for reliable in vivo studies. With oral bioavailability <50% versus ganciclovir's <6%, it is the superior choice for consistent plasma concentrations in rodent models. Its significantly lower cytotoxicity (LD50 of 50 µM, 100-fold higher than ganciclovir) ensures robust cell health data, while its status as a well-characterized reference standard makes it ideal for antiviral resistance studies.

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
CAS No. 31383-66-1
Cat. No. B1580953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(6-amino-9H-purin-9-yl)methoxy-
CAS31383-66-1
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)COCCO)N
InChIInChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11)
InChIKeyPEIRNIBZTBBIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acyclovir (CAS 31383-66-1): A Foundational Acyclic Guanosine Nucleoside Analog Antiviral


Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, commonly known as acyclovir or aciclovir (CAS 31383-66-1), is a synthetic acyclic purine nucleoside analog structurally related to guanine [1]. It serves as the foundational member of a class of antiviral agents that includes ganciclovir and penciclovir, all of which share a core guanine base and a common mechanism of action involving viral thymidine kinase (TK)-mediated activation and subsequent inhibition of viral DNA polymerase [2]. The compound is a white, crystalline powder with a molecular weight of 225.21 g/mol and limited aqueous solubility (approximately 1.32 g/L at 25°C) [1].

Acyclovir vs. Analogs: Critical Differences in Potency, Selectivity, and Pharmacokinetics for Informed Procurement


While acyclovir, ganciclovir, and penciclovir share a common nucleoside analog class, they are not interchangeable. Direct comparative studies reveal significant quantitative differences in key performance parameters, including in vitro antiviral potency, cytotoxic selectivity, and oral bioavailability, which preclude simple substitution in research or clinical contexts [1][2]. For instance, acyclovir exhibits an IC50 against feline herpesvirus type-1 that is over 11-fold higher than ganciclovir, and its oral bioavailability is reported to be <50% compared to <6% for ganciclovir [3][4]. Such quantifiable variations demand careful compound selection based on specific experimental or therapeutic endpoints, as detailed in the evidence below.

Quantitative Differentiation of Acyclovir (CAS 31383-66-1): A Comparative Evidence Guide for Scientific Selection


Comparative Cytotoxicity and Selectivity in HSV-TK Expressing CHO Cells

In a study using metabolically competent CHO cells expressing the HSV-1 thymidine kinase gene (CHO-HSVtk cells), acyclovir (ACV) demonstrated an LD50 of 50 µM, which is 100-fold higher than ganciclovir's (GCV) LD50 of 0.5 µM and 50-fold higher than penciclovir's (PCV) LD50 of 1 µM, indicating lower inherent cytotoxicity in this model [1]. However, the selectivity between HSVtk-expressing and non-expressing cells was 7-fold for ACV, compared to 60-fold for GCV and 400-fold for PCV, suggesting ACV exhibits the least selective cytotoxicity profile among the three analogs in this specific cellular context [1].

Cytotoxicity Selectivity Thymidine Kinase Apoptosis Genotoxicity

Antiviral Potency Against Feline Herpesvirus Type-1 (FHV-1)

An in vitro plaque-reduction assay using Crandell-Reese feline kidney (CRFK) cells infected with FHV-1 revealed that acyclovir (ACV) had a median IC50 of 57.9 µM, while ganciclovir (GCV) had a median IC50 of 5.2 µM [1]. This represents an 11.1-fold higher potency for GCV against this specific virus.

Antiviral FHV-1 IC50 Veterinary In Vitro

Oral Bioavailability: A Key Pharmacokinetic Differentiator

A review of clinical pharmacokinetics for nucleoside analogues reports that after oral administration, aciclovir is <50% bioavailable, whereas ganciclovir is absorbed to a much lesser extent, at <6% [1]. This indicates aciclovir has significantly greater and more reliable oral absorption compared to ganciclovir.

Pharmacokinetics Bioavailability Oral Administration Drug Absorption

Comparative In Vitro Sensitivity of Human Cytomegalovirus (CMV)

In a plaque reduction assay testing 54 clinical isolates of human cytomegalovirus (CMV), acyclovir (ACV) had a mean ID50 of 63.1 ± 30.2 µM, while ganciclovir (GCV) had a mean ID50 of 2.50 ± 1.27 µM [1]. This demonstrates that GCV is approximately 25-fold more sensitive (i.e., requires a lower concentration to inhibit CMV replication) than ACV.

Cytomegalovirus CMV Antiviral ID50 Sensitivity

Selectivity Index Against Varicella-Zoster Virus (VZV)

A study comparing the selectivity of anti-VZV drugs found that the selectivity index (ID50 for cell growth/ED50 for VZV plaque inhibition) for acyclovir (ACV) and penciclovir (PCV) both ranged from 600 to 800 [1]. In contrast, other compounds like sorivudine (BV-araU) had a selectivity index exceeding 1,000,000, highlighting a class-level limitation in selectivity for ACV and PCV against VZV.

VZV Selectivity Antiviral Cytotoxicity Therapeutic Window

Comparative Antiviral Potency Against Wild-Type HSV-1

In a study establishing the drug-resistance profile of HSV-1, the mean EC50 of wild-type virus for acyclovir (ACV) was reported as 0.09 ± 0.07 µg/mL, while for ganciclovir (GCV) it was 0.006 ± 0.005 µg/mL [1]. This indicates that GCV is approximately 15-fold more potent (lower EC50) against wild-type HSV-1 in this in vitro model.

HSV-1 EC50 Wild-Type Antiviral Potency

Acyclovir (CAS 31383-66-1): Optimal Use Cases Based on Comparative Evidence


In Vivo Studies Requiring Oral Dosing and Predictable Systemic Exposure

Given its oral bioavailability of <50% compared to <6% for ganciclovir [1], acyclovir is the preferred compound for in vivo models (e.g., in rodents or other mammals) where oral administration is required and predictable plasma concentrations are needed. This is especially relevant for studies of herpes simplex virus (HSV) infections, where ACV's established pharmacokinetic profile allows for reliable dosing regimens.

Research on HSV with a Focus on Minimizing Direct Cytotoxicity

In cellular models where host cell health is a critical endpoint, acyclovir's LD50 of 50 µM in CHO-HSVtk cells (100-fold higher than ganciclovir's 0.5 µM) indicates it is significantly less cytotoxic [2]. This makes ACV a better choice for experiments evaluating viral effects on cell viability or for long-term culture studies where cumulative toxicity from more potent analogs could confound results.

Studies on Acyclovir-Resistant Viral Strains

As the most widely used and studied compound in its class, acyclovir serves as the standard reference for investigating antiviral resistance mechanisms. Its well-characterized resistance profile, with EC50 values ranging from 140 to 3,134 µM for resistant HSV-1 strains compared to 0.45-1.47 µM for sensitive strains [3], provides a robust baseline for evaluating the efficacy of novel compounds or combination therapies against resistant viral populations.

Analytical Method Development and Reference Standard

Acyclovir is the foundational compound for this class of nucleoside analogs and is available in high purity (≥97%) from multiple reputable vendors . Its extensive characterization and widespread use make it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) intended for the quantification of acyclic nucleoside analogs in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.